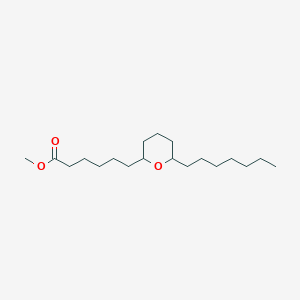
Methyl 6-(6-heptyloxan-2-YL)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(6-heptyloxan-2-yl)hexanoate is a chemical compound with the molecular formula C16H30O3. It is an ester, which is a type of organic compound derived from an acid (in this case, hexanoic acid) in which at least one hydroxyl group is replaced by an alkoxy group. This compound is known for its unique structure, which includes a heptyloxan ring, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(6-heptyloxan-2-yl)hexanoate typically involves the esterification of hexanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The general reaction can be represented as follows:
Hexanoic Acid+MethanolAcid CatalystMethyl 6-(6-heptyloxan-2-yl)hexanoate+Water
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes where hexanoic acid and methanol are fed into a reactor with an acid catalyst. The reaction mixture is continuously stirred and heated to maintain the reflux conditions. The ester product is then separated from the reaction mixture by distillation.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(6-heptyloxan-2-yl)hexanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to hexanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and methanol.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Another alcohol (e.g., ethanol) in the presence of a base catalyst (e.g., sodium ethoxide).
Major Products Formed
Hydrolysis: Hexanoic acid and methanol.
Reduction: Hexanol.
Transesterification: A different ester and methanol.
Scientific Research Applications
Methyl 6-(6-heptyloxan-2-yl)hexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Methyl 6-(6-heptyloxan-2-yl)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may interact with enzymes involved in metabolic pathways, altering their activity and leading to various physiological effects.
Comparison with Similar Compounds
Methyl 6-(6-heptyloxan-2-yl)hexanoate can be compared with other esters like:
Methyl hexanoate: Similar in structure but lacks the heptyloxan ring, making it less complex.
Ethyl hexanoate: Another ester of hexanoic acid but with an ethyl group instead of a methyl group.
Propyl hexanoate: Similar to ethyl hexanoate but with a propyl group.
The uniqueness of this compound lies in its heptyloxan ring, which imparts distinct chemical and physical properties, making it valuable for specific applications.
Properties
CAS No. |
62136-72-5 |
|---|---|
Molecular Formula |
C19H36O3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 6-(6-heptyloxan-2-yl)hexanoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-8-12-17-14-11-15-18(22-17)13-9-7-10-16-19(20)21-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
LXRHTAWCDCHPSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CCCC(O1)CCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















